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molecular formula C15H22BrN3O2 B1500666 tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1065484-35-6

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No. B1500666
M. Wt: 356.26 g/mol
InChI Key: OEUOEPOCBIWMOJ-UHFFFAOYSA-N
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Patent
US09062015B2

Procedure details

The preparation is carried out analogously starting from 1 g (4.23 mmol) of 2,6-dibromopyridine and 845 mg (4.22 mmol) of piperidin-3-ylcarbamic acid tert-butyl ester.

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([O:13][C:14](=[O:22])[NH:15][CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1)([CH3:12])([CH3:11])[CH3:10]>>[C:9]([O:13][C:14](=[O:22])[NH:15][CH:16]1[CH2:21][CH2:20][CH2:19][N:18]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)[CH2:17]1)([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
Quantity
845 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CNCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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